2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester
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Overview
Description
2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(4-Methylpiperidin-1-yl)pyridine with a boronic acid derivative in the presence of a base. A common method includes the use of pinacol as a protecting group for the boronic acid. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under inert atmosphere, and at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is used extensively in scientific research due to its role in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, including:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Materials Science: Employed in the creation of organic electronic materials, such as OLEDs and conductive polymers.
Biology: Utilized in the modification of biomolecules for research purposes, including the development of probes and sensors.
Mechanism of Action
The mechanism of action for 2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane
- 2-(Pyridin-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is unique due to the presence of the 4-Methylpiperidin-1-yl group, which can impart different electronic and steric properties compared to other boronic esters. This can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable tool in synthetic organic chemistry.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-7-10-20(11-8-13)15-12-14(6-9-19-15)18-21-16(2,3)17(4,5)22-18/h6,9,12-13H,7-8,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKSCMHGHPOFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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